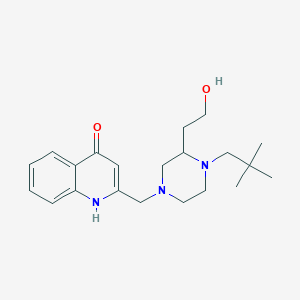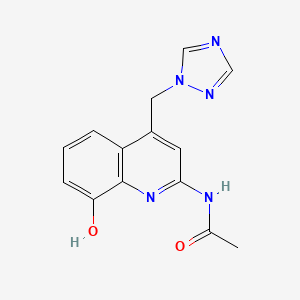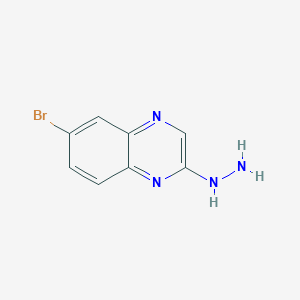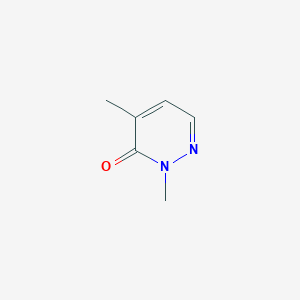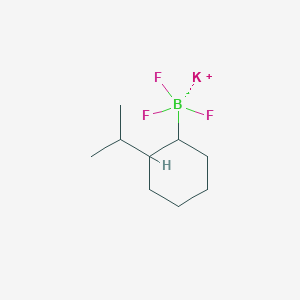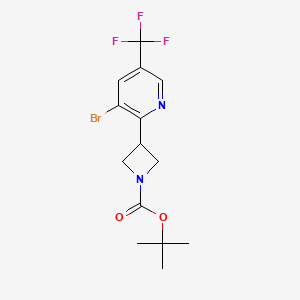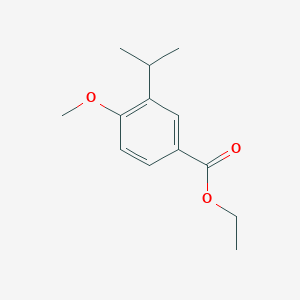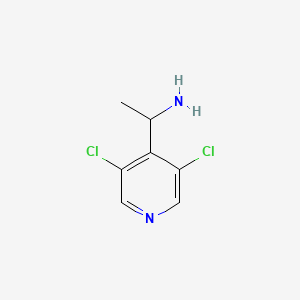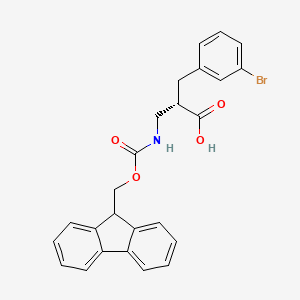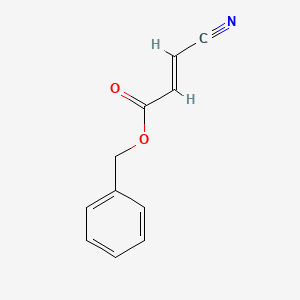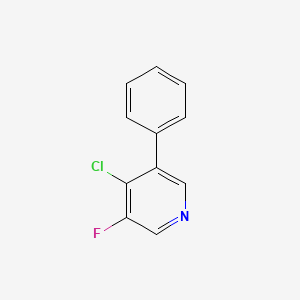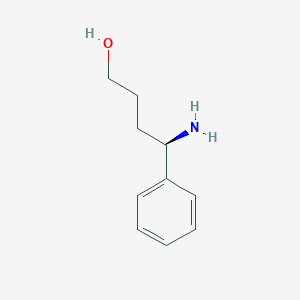
(R)-4-amino-4-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-amino-4-phenylbutan-1-ol is a chiral compound with a molecular formula of C10H15NO It features a phenyl group attached to a butanol backbone, with an amino group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-4-amino-4-phenylbutan-1-ol involves the reductive amination of 4-phenylbutan-1-one. This process typically uses a chiral amine and a reducing agent such as sodium cyanoborohydride under mild conditions to yield the desired product with high enantiomeric purity.
-
Asymmetric Hydrogenation: : Another approach is the asymmetric hydrogenation of 4-phenyl-2-buten-1-ol using a chiral catalyst. This method can achieve high enantioselectivity and yield, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutan-1-ol often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as chiral phosphine ligands are employed to enhance the enantioselectivity of the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : ®-4-amino-4-phenylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-phenylbutan-2-one.
Reduction: 4-amino-4-phenylbutanol.
Substitution: N-alkyl-4-amino-4-phenylbutan-1-ol.
Scientific Research Applications
Chemistry
In organic synthesis, ®-4-amino-4-phenylbutan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicinal chemistry, ®-4-amino-4-phenylbutan-1-ol is explored for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry
Industrially, the compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism by which ®-4-amino-4-phenylbutan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(S)-4-amino-4-phenylbutan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-phenylbutan-1-ol: Lacks the amino group, resulting in different chemical properties.
4-amino-4-phenylbutanoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
®-4-amino-4-phenylbutan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(4R)-4-amino-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m1/s1 |
InChI Key |
AGOPKBQSZNSGSA-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCO)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



